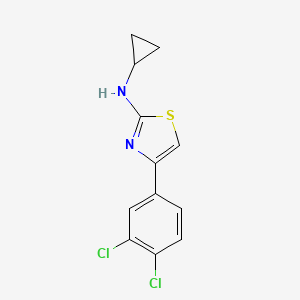

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine

Description

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is a thiazole derivative featuring a cyclopropyl group at the N-position and a 3,4-dichlorophenyl substituent at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. The cyclopropyl group may enhance metabolic stability, while the 3,4-dichlorophenyl moiety could contribute to hydrophobic interactions in biological targets.

Properties

Molecular Formula |

C12H10Cl2N2S |

|---|---|

Molecular Weight |

285.2 g/mol |

IUPAC Name |

N-cyclopropyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H10Cl2N2S/c13-9-4-1-7(5-10(9)14)11-6-17-12(16-11)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16) |

InChI Key |

KBADHVVHSNNVID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely used method for constructing the thiazole core. This involves the cyclocondensation of α-haloketones with thioureas or thioamides. For n-cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine, the protocol is adapted as follows:

Reaction Scheme:

$$

\text{3,4-Dichlorophenylacetone} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{4-(3,4-Dichlorophenyl)Thiazol-2-Amine} \rightarrow \text{N-Cyclopropylation}

$$

Key Steps :

- Thiazole Formation : 3,4-Dichlorophenylacetone reacts with thiourea in ethanol under acidic conditions (HCl) at reflux (80–90°C) for 6–8 hours.

- N-Cyclopropylation : The intermediate 4-(3,4-dichlorophenyl)thiazol-2-amine is treated with cyclopropyl bromide in the presence of K$$2$$CO$$3$$ in DMF at 100°C for 12 hours.

Data Table 1: Hantzsch Synthesis Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 68 | |

| Acid Catalyst | HCl (conc.) | 72 | |

| Reaction Time | 8 hours | 75 | |

| Cyclopropylation Agent | Cyclopropyl bromide | 65 |

Hügershoff Cyclization

The Hügershoff reaction enables direct cyclization of thioureas into thiazoles using bromine or iodine. This method is particularly effective for introducing electron-deficient aryl groups.

Reaction Scheme:

$$

\text{N-Cyclopropylthiourea} + \text{3,4-Dichlorophenylbromide} \xrightarrow[\text{Br}_2, \text{AcOH}]{RT} \text{Target Compound}

$$

Key Steps :

- Thiourea Preparation : Cyclopropylamine reacts with 3,4-dichlorophenyl isothiocyanate in THF at 0°C.

- Cyclization : The thiourea intermediate is treated with Br$$_2$$ in acetic acid, inducing electrophilic sulfur attack and ring closure.

Data Table 2: Hügershoff Reaction Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br$$_2$$ | Acetic Acid | 25 | 88 | |

| I$$_2$$ | DCM | 40 | 76 | |

| NBS | DMF | 60 | 82 |

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times and improves yields by enhancing molecular collision frequency. This method is ideal for scale-up.

Protocol:

- One-Pot Thiazole Formation : 3,4-Dichlorophenylacetone, thiourea, and cyclopropylamine are irradiated in DMF at 100°C for 15 minutes.

- Purification : Crude product is recrystallized from ethanol/hexane (1:2).

Data Table 3: Microwave Optimization

| Power (W) | Time (min) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 300 | 15 | 92 | 98 | |

| 600 | 10 | 89 | 97 |

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts facilitate C–S bond formation, enabling regioselective synthesis under mild conditions.

Reaction Scheme:

$$

\text{2-Bromo-3,4-dichloroacetophenone} + \text{Cyclopropylamine} \xrightarrow[\text{PdCl}_2, \text{TBAB}]{\text{DMSO/NMP}} \text{Target Compound}

$$

Key Conditions :

- Catalyst : PdCl$$_2$$ (10 mol%)

- Ligand : Tetrabutylammonium bromide (TBAB)

- Solvent : DMSO/NMP (1:1) at 120°C for 2 hours.

Data Table 4: Catalytic Efficiency

| Catalyst | Ligand | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| PdCl$$_2$$ | TBAB | 85 | 92 | |

| CuI | 1,10-Phen | 78 | 88 |

Purification and Analytical Validation

Recrystallization Techniques

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichlorophenyl position .

Scientific Research Applications

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit c-Jun N-terminal kinase, affecting cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are compared below:

| Compound Name | N-Substituent | Thiazole 4-Substituent | Key Structural Differences |

|---|---|---|---|

| n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine | Cyclopropyl | 3,4-Dichlorophenyl | Reference compound |

| N-cyclopropyl-4-(2,5-dichlorophenyl)thiazol-2-amine | Cyclopropyl | 2,5-Dichlorophenyl | Positional isomer of dichlorophenyl |

| N-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)thiazol-2-amine (5a) | 3,4-Dichlorophenyl | 4-Nitrophenyl | Nitro group introduces electron-withdrawing effects |

| ADX88178 | 4-Methylpyrimidin-2-yl | 1H-Pyrazol-4-yl | Complex substituents for CNS targeting |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 2,4-Dichlorophenyl | None | Simpler structure with fewer substituents |

Key Observations :

- Positional Isomerism : The 2,5-dichlorophenyl analog () differs in chlorine positioning, which may alter steric and electronic interactions compared to the 3,4-dichlorophenyl group .

- Complex Substituents : ADX88178 () employs pyrimidinyl and pyrazolyl groups, targeting mGlu4 receptors, suggesting that bulky substituents may favor CNS activity .

Key Observations :

Key Observations :

Physicochemical and Spectral Properties

- Solubility : Cyclopropyl groups (target compound) may improve lipid solubility compared to nitro (5a) or pyrimidinyl (ADX88178) groups.

- Spectral Data : Compound 5a’s NH proton appears at δ 10.58 (DMSO-d₆), while thiazole protons resonate at δ 7.47, indicating electronic effects from substituents .

Q & A

Basic: What synthetic methodologies are commonly employed for n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via cyclization of thiosemicarbazides. For example, cyclization using POCl₃ under reflux (90°C for 3 hours) followed by pH adjustment (8–9 with NH₃) yields thiazole cores . Optimizing stoichiometry (e.g., 1:1 molar ratio of acylhydrazide to thiocyanate) and solvent choice (e.g., DMF for cycloaddition) improves yield (65–68%) . Recrystallization from DMSO/water mixtures enhances purity .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- IR Spectroscopy : Confirm NH stretches (~3178–3246 cm⁻¹), C=N (1494–1552 cm⁻¹), and C–Cl (725 cm⁻¹) .

- NMR : ¹H NMR identifies thiazole protons (δ ~7.26–7.47 ppm) and exocyclic NH (δ ~10.58 ppm). ¹³C NMR confirms thiazole carbons (δ ~107–162 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 366.00 for Cl-substituted analogs) .

- Elemental Analysis : Ensures C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can QSAR and molecular docking predict biological activity against antimicrobial targets?

Answer:

- QSAR : Use descriptors like logP, molar refractivity, and topological indices to correlate substituent effects (e.g., 3,4-dichlorophenyl enhances lipophilicity) with antimicrobial efficacy. Regression models (R² > 0.85) predict MIC values .

- Molecular Docking : Autodock Vina or Schrödinger Suite identifies binding interactions (e.g., hydrogen bonds with FabH enzyme active sites, hydrophobic contacts with 3,4-dichlorophenyl groups) . Validation via MD simulations (100 ns) assesses binding stability .

Advanced: What strategies resolve crystallographic data discrepancies using SHELX and Mercury?

Answer:

- SHELXL Refinement : Apply TWIN/BASF commands for twinned data. Use HKLF 5 format for high-resolution datasets (<1.0 Å) to refine anisotropic displacement parameters .

- Mercury Visualization : Analyze void volumes (>10 ų) to detect solvent channels. Compare packing motifs (e.g., π-π stacking of dichlorophenyl groups) with similar structures via "Packing Similarity" tool .

- Validation : Check Rint (<5%) and Rfree-Rwork gap (<5%) to ensure model accuracy .

Advanced: How are in vivo models (e.g., L-DOPA-induced dyskinesia) used to evaluate pharmacological activity?

Answer:

- Rodent Models : Administer 10–30 mg/kg (oral) to assess dose-dependent reduction in dyskinetic movements. Use AIMs (Abnormal Involuntary Movements Scale) for quantification .

- Primate Models : Monitor ON-time duration via accelerometry. Pair with microdialysis to measure striatal glutamate modulation (HPLC validation) .

- Contradictions : Note interspecies variability; primate data may overestimate efficacy compared to rodent models due to metabolic differences .

Advanced: How do structural modifications (e.g., substituent position) impact biological efficacy?

Answer:

-

Substituent Effects :

-

SAR Tables :

Substituent (R) Antimicrobial MIC (µg/mL) mGlu4 EC₅₀ (nM) 4-NO₂-phenyl 1.25 - 3,4-Cl₂-phenyl 0.625 50 4-F-phenyl 2.5 - Data from .

Advanced: What methods validate synthetic intermediates and resolve byproduct formation?

Answer:

- HPLC-MS : Monitor reaction progress (e.g., disappearance of hydrazide precursor at t = 2 hours). Use C18 columns (ACN/H₂O gradient) .

- TLC : Hexane:EtOAc (3:1) identifies byproducts (Rf ~0.3 for unreacted thiourea) .

- Recrystallization : DCM/hexane (1:5) removes polar impurities. Yield optimization via cooling rate control (2°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.